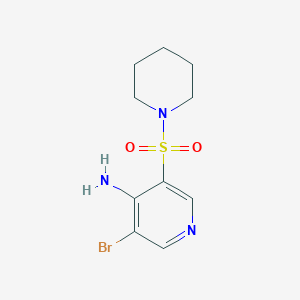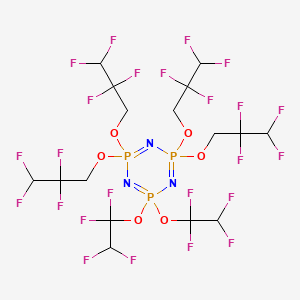
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple fluorinated ethoxy and propoxy groups attached to a triazatriphosphinine core, making it highly stable and resistant to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine typically involves multiple steps, starting with the preparation of the fluorinated ethoxy and propoxy precursors. These precursors are then reacted with a triazatriphosphinine core under controlled conditions to ensure the proper attachment of the fluorinated groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would undergo purification steps, such as recrystallization or chromatography, to ensure high purity suitable for various applications.
化学反応の分析
Types of Reactions
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain enzymes or receptors, allowing it to modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazatriphosphinine
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5-triazatriphosphinine
Uniqueness
The uniqueness of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine lies in its specific arrangement of fluorinated groups and the triazatriphosphinine core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.
特性
分子式 |
C16H14F24N3O6P3 |
|---|---|
分子量 |
893.18 g/mol |
IUPAC名 |
2,2-bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C16H14F24N3O6P3/c17-5(18)11(29,30)1-44-50(45-2-12(31,32)6(19)20)41-51(46-3-13(33,34)7(21)22,47-4-14(35,36)8(23)24)43-52(42-50,48-15(37,38)9(25)26)49-16(39,40)10(27)28/h5-10H,1-4H2 |
InChIキー |
BVKBTOHYTHLVAA-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OC(C(F)F)(F)F)OC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
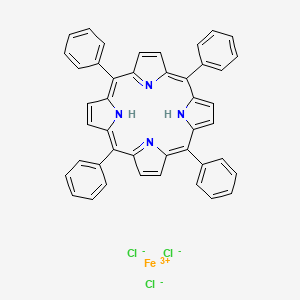
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

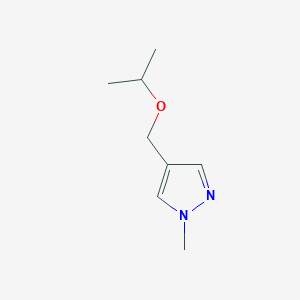
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)
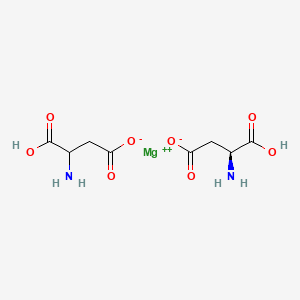
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
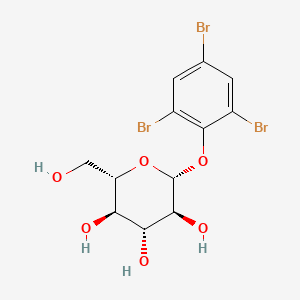
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
